molecular formula C14H21N5O3S B2579386 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine CAS No. 2415539-09-0

4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine

Cat. No.: B2579386
CAS No.: 2415539-09-0
M. Wt: 339.41
InChI Key: POSJMHHNCRWGBY-UHFFFAOYSA-N
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Description

4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine is a complex organic compound that features a unique combination of pyrazine, pyrrolo, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine typically involves multiple steps, including cyclization, sulfonylation, and morpholine incorporation. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the formation of the octahydropyrrolo[3,4-c]pyrrole core through cyclization reactions. The sulfonylation step introduces the sulfonyl group, and finally, the morpholine ring is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .

Scientific Research Applications

4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine is unique due to its combination of pyrazine, pyrrolo, and morpholine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in drug discovery highlight its significance .

Properties

IUPAC Name

4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c20-23(21,18-3-5-22-6-4-18)19-10-12-8-17(9-13(12)11-19)14-7-15-1-2-16-14/h1-2,7,12-13H,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSJMHHNCRWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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